

# (R)-(+)-Lactamide molecular formula and weight

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## Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126

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## An In-depth Technical Guide to (R)-(+)-Lactamide

This guide provides comprehensive information on the molecular properties, synthesis, and a conceptual workflow for **(R)-(+)-Lactamide**, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular Data

**(R)-(+)-Lactamide**, a chiral amide derived from lactic acid, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals.

[1] Its specific stereochemistry is crucial for creating enantiomerically pure compounds.[1]

Below is a summary of its key molecular and physical properties.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	89.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	598-81-2	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to light yellow or orange crystalline powder	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	50-55 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Optical Activity	[α] <sub>D</sub> <sup>20</sup> +21.0°, c = 10 in H <sub>2</sub> O	<a href="#">[5]</a>
IUPAC Name	(2R)-2-hydroxypropanamide	<a href="#">[3]</a>

## Experimental Protocol: Synthesis of Lactamide

The following protocol is a classic method for the preparation of lactamide from ethyl lactate and liquid ammonia. This procedure is adapted from a method demonstrated for the synthesis of the racemic mixture, but the principles apply to the stereospecific synthesis from an enantiomerically pure starting material like (R)-ethyl lactate.

### Materials:

- (R)-ethyl lactate
- Liquid ammonia
- Dry ice-acetone bath
- Steel pressure vessel
- Absolute ether

### Procedure:

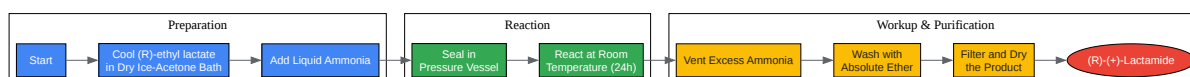
- Cooling: Place 125 grams (1.06 moles) of (R)-ethyl lactate into a suitable Pyrex container. Cool the container in a dry ice-acetone bath until the temperature of the ester is below the

boiling point of ammonia (-33 °C).

- Ammonia Addition: Carefully add 125 ml of liquid ammonia to the cooled ester.
- Reaction: Place the container with the reaction mixture into a steel pressure apparatus. Allow the apparatus to warm to room temperature. The reaction should proceed for 24 hours.
- Ammonia Evaporation: After 24 hours, slowly vent the excess ammonia from the pressure vessel. Remove the final traces of ammonia under reduced pressure.
- Purification: Stir the resulting product with 200 ml of absolute ether to dissolve any unreacted ester and ethanol by-product.
- Isolation: Filter the solid residue, wash it with ether, and air-dry it to obtain the final lactamide product.

## Conceptual Workflow: Synthesis of Lactamide

The following diagram illustrates the key stages in the synthesis of lactamide as described in the experimental protocol.



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Caption: Workflow for the synthesis of **(R)-(+)-Lactamide**.

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## References

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